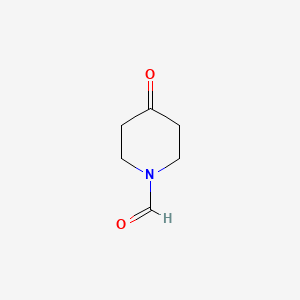

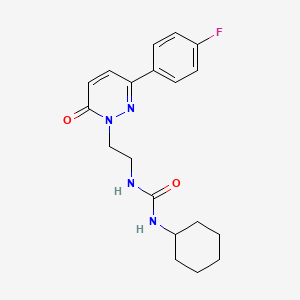

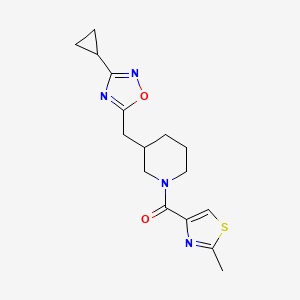

![molecular formula C14H20N6O2 B2455311 3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1058432-85-1](/img/structure/B2455311.png)

3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar triazolopyrimidines usually involves the cyclization of 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide and 3-amino-3-((Z)-2-cyano-2-phenylvinylamino) maleonitrile using either triethyl orthoformate or triethyl orthopropionate in dimethylformamide .Molecular Structure Analysis

The molecular structure of triazolopyrimidines can be analyzed using various spectroscopic methods such as 1H/13C nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-resolution mass spectroscopy . Single-crystal X-ray diffraction can also be used for structural characterization .Scientific Research Applications

Synthesis Techniques and Potential Applications

Supercritical Fluid Synthesis

The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide showcases an environmentally friendly and efficient method for producing triazolopyrimidinone derivatives. This method could be applicable for synthesizing structurally similar compounds like the one , potentially offering a green chemistry approach to its production (Baklykov et al., 2019).

Spectral and Molecular Docking Analyses

Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate has been analyzed using spectroscopic techniques and molecular docking, indicating its potential in cancer treatment through binding to protein active sites. Such studies provide a foundation for understanding the interaction mechanisms of triazolopyrimidinone derivatives at the molecular level, which could be relevant for the compound (Sert et al., 2020).

Antibacterial Activity

Research on derivatives of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, has shown antibacterial activity against various microbial strains. This suggests that compounds with a similar core structure might also possess antibacterial properties, warranting further investigation into their potential as antimicrobial agents (Lahmidi et al., 2019).

Heterocyclic Chemistry

The rearrangement of thiazolopyrimidines into triazolopyrimidines has been studied, highlighting the synthetic pathways that could potentially be applied to the synthesis of related compounds. Such reactions are crucial for developing new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Lashmanova et al., 2019).

Future Directions

properties

IUPAC Name |

3-ethyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2/c1-3-20-13-12(16-17-20)14(22)19(9-15-13)8-11(21)18-6-4-10(2)5-7-18/h9-10H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAYCNCWFXBQSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCC(CC3)C)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

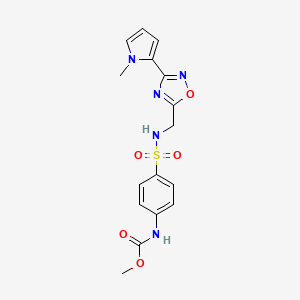

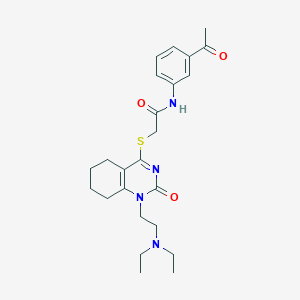

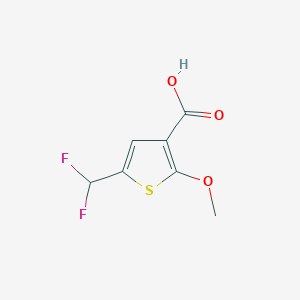

![4-[3-(Triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2455241.png)

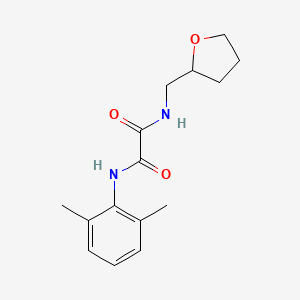

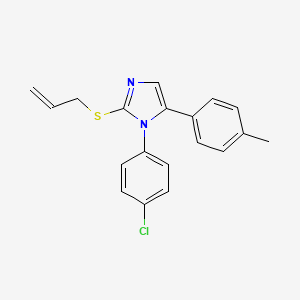

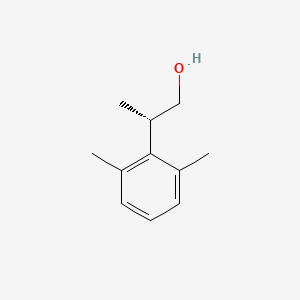

![(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione](/img/structure/B2455243.png)

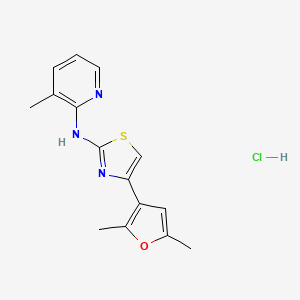

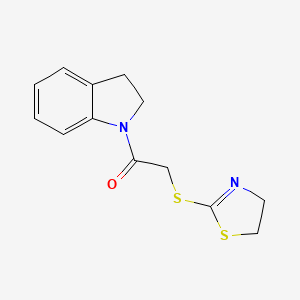

![3-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2455248.png)